molecular formula C17H23BN2O2 B8025080 4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester

4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester

Cat. No.: B8025080
M. Wt: 298.2 g/mol
InChI Key: OBDIMQWYBLTPMH-UHFFFAOYSA-N
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Description

4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The compound’s unique structure, which includes a cyano group and a pyrrolidine ring, makes it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester typically involves the reaction of 4-cyano-2-pyrrolidinophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid ester . Industrial production methods often employ similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester undergoes a variety of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, transferring an organic group to a palladium catalyst during the transmetalation step of the Suzuki-Miyaura coupling . This process allows for the formation of new carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. Additionally, the compound’s cyano group and pyrrolidine ring can interact with various molecular targets, influencing its reactivity and selectivity in different chemical reactions .

Comparison with Similar Compounds

4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester can be compared with other boronic acid esters, such as:

The unique combination of the cyano group and the pyrrolidine ring in this compound makes it particularly valuable in the synthesis of complex organic molecules, offering distinct advantages in terms of reactivity and selectivity.

Properties

IUPAC Name

2-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(12-19)15(11-14)20-9-5-6-10-20/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDIMQWYBLTPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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